molecular formula C12H17NO2S2 B2559820 4-[2-(Phenylsulfonyl)ethyl]thiomorpholine CAS No. 882270-51-1

4-[2-(Phenylsulfonyl)ethyl]thiomorpholine

Cat. No.: B2559820
CAS No.: 882270-51-1
M. Wt: 271.39
InChI Key: RVXRUGXJSNEJRC-UHFFFAOYSA-N
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Description

4-[2-(Phenylsulfonyl)ethyl]thiomorpholine is a sulfonic acid derivative known for its unique chemical structure and properties. It is a thiomorpholine derivative with a phenylsulfonyl group attached to the ethyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Phenylsulfonyl)ethyl]thiomorpholine typically involves the reaction of thiomorpholine with a phenylsulfonyl chloride in the presence of a base. The reaction conditions often include:

    Solvent: Dichloromethane or tetrahydrofuran

    Base: Triethylamine or sodium hydroxide

    Temperature: Room temperature to reflux conditions

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Phenylsulfonyl)ethyl]thiomorpholine undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The phenylsulfonyl group can be reduced to a thiol group under specific conditions.

    Substitution: The ethyl chain can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride or sodium borohydride

    Substitution: Alkyl halides or sulfonyl chlorides

Major Products

Scientific Research Applications

4-[2-(Phenylsulfonyl)ethyl]thiomorpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(Phenylsulfonyl)ethyl]thiomorpholine involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The thiomorpholine ring may also contribute to the compound’s biological activity by interacting with cellular membranes and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(Phenylsulfonyl)ethyl]piperidine
  • 4-[2-(Phenylsulfonyl)ethyl]morpholine
  • 4-[2-(Phenylsulfonyl)ethyl]pyrrolidine

Uniqueness

4-[2-(Phenylsulfonyl)ethyl]thiomorpholine is unique due to its thiomorpholine ring, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-[2-(benzenesulfonyl)ethyl]thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S2/c14-17(15,12-4-2-1-3-5-12)11-8-13-6-9-16-10-7-13/h1-5H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXRUGXJSNEJRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CCS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701332609
Record name 4-[2-(benzenesulfonyl)ethyl]thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701332609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728340
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

882270-51-1
Record name 4-[2-(benzenesulfonyl)ethyl]thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701332609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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